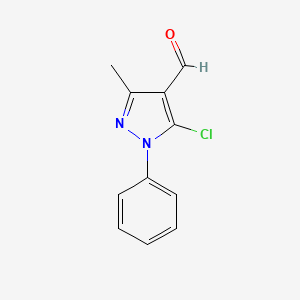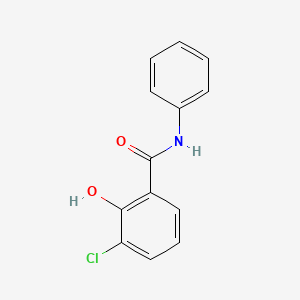
3-Chlorosalicylanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorosalicylanilide is a member of benzamides.
Scientific Research Applications
Photobiological Effects
- Photochemistry in Dermatological Applications : A study by Davies et al. (1975) explored the photochemistry of tetrachlorosalicylanilide, a related compound to 3-Chlorosalicylanilide, revealing insights into its long-term photobiological effects on skin, such as persistent light reactor phenomena. This suggests potential dermatological applications and considerations (Davies et al., 1975).
Environmental and Water Treatment Applications
- Reduction of Sludge Growth in Activated Sludge Culture : Chen et al. (2002) investigated the use of tetrachlorosalicylanilide as a metabolic uncoupler to reduce sludge growth in activated sludge cultures. Their findings suggest its effective role in controlling sludge growth in wastewater treatment, highlighting an environmental application (Chen et al., 2002).
Miscellaneous Applications
- Chemical Analysis in Cosmetics : Li et al. (2016) developed a method for determining the presence of halogenated salicylanilides, including variants like 5-chlorosalicylanilide, in cosmetics. This signifies its relevance in the cosmetic industry and the importance of monitoring its presence (Li et al., 2016).
properties
Product Name |
3-Chlorosalicylanilide |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-4-7-10(12(11)16)13(17)15-9-5-2-1-3-6-9/h1-8,16H,(H,15,17) |
InChI Key |
GOCQZGNVXYJCIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



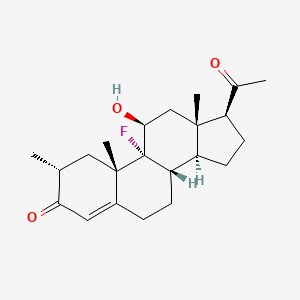
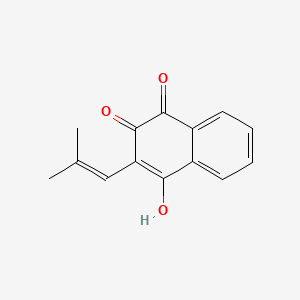



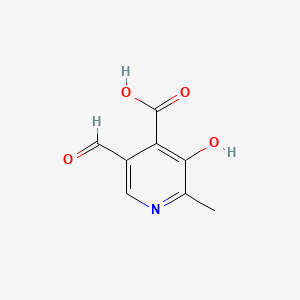
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)

![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1204694.png)
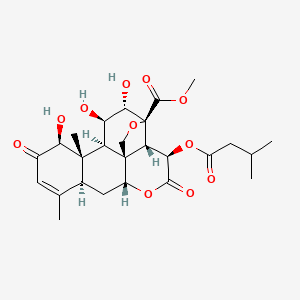
![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)


